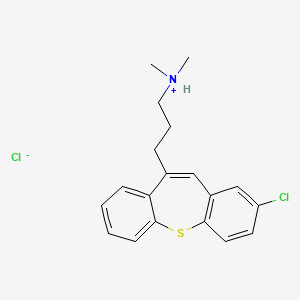
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal is an organic compound that features both aromatic and heterocyclic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal typically involves the following steps:
Formation of the Aldehyde Intermediate: The initial step involves the formation of the aldehyde intermediate, which can be achieved through the reaction of 3-(P-chlorophenyl)-3-(2-pyridyl)propyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC).
Acetal Formation: The aldehyde intermediate is then reacted with ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the diethyl acetal.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal can undergo various chemical reactions, including:
Oxidation: The acetal can be hydrolyzed to the corresponding aldehyde, which can then be oxidized to the carboxylic acid using reagents such as potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes and acetals.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Could be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action for 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal would depend on its specific application. For example, if used as a pharmaceutical intermediate, its mechanism would involve the biochemical pathways targeted by the final drug product. The molecular targets and pathways would vary accordingly.
類似化合物との比較
Similar Compounds
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde: The aldehyde form without the acetal group.
3-(P-chlorophenyl)-3-(2-pyridyl)propyl alcohol: The alcohol form.
3-(P-chlorophenyl)-3-(2-pyridyl)propyl carboxylic acid: The carboxylic acid form.
Uniqueness
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal is unique due to its acetal functional group, which provides stability and protection to the aldehyde group, allowing for selective reactions and applications in various fields.
特性
分子式 |
C18H22ClNO2 |
|---|---|
分子量 |
319.8 g/mol |
IUPAC名 |
2-[1-(4-chlorophenyl)-3,3-diethoxypropyl]pyridine |
InChI |
InChI=1S/C18H22ClNO2/c1-3-21-18(22-4-2)13-16(17-7-5-6-12-20-17)14-8-10-15(19)11-9-14/h5-12,16,18H,3-4,13H2,1-2H3 |
InChIキー |
ALYLOUQYCVDQFS-UHFFFAOYSA-N |
正規SMILES |
CCOC(CC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



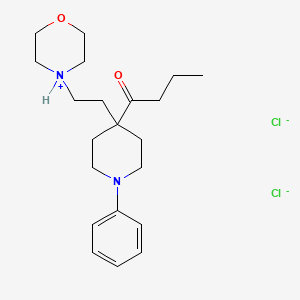

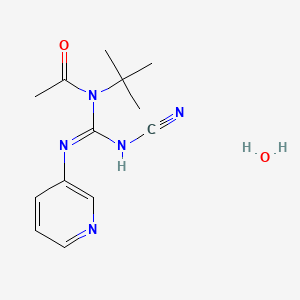

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)
![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)

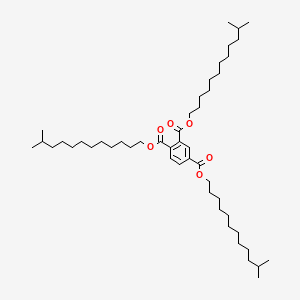
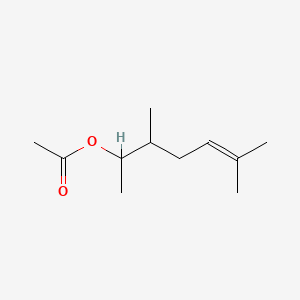
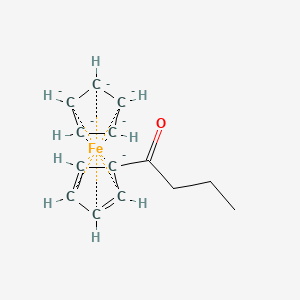
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)
